molecular formula C16H17F2N3OS B2803661 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1706092-38-7

1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2803661
CAS RN: 1706092-38-7
M. Wt: 337.39
InChI Key: WLHVBOOIMPOFOX-UHFFFAOYSA-N
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Description

1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as DPTI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPTI belongs to the class of thiazepane-based compounds and has been found to exhibit promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic precursors to achieve complex structures incorporating pyrazole moieties. For instance, compounds with similar structural elements have been synthesized through addition-cyclization, oxidation, substitution, hydrolysis, and condensation reactions. The structural confirmation of these compounds typically employs techniques such as 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction analysis (Liu et al., 2012).

Bioactivity and Pharmaceutical Applications

Compounds structurally related to the one have been explored for their bioactivity, including fungicidal, antimicrobial, and antiviral activities. The study and development of these compounds are driven by their potential therapeutic applications:

  • Fungicidal Activity : Certain derivatives have shown moderate inhibitory activity against specific fungi, indicating the potential for agricultural or pharmaceutical fungicides (Liu et al., 2012).
  • Antimicrobial and Antifungal Properties : Fluorine-containing derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains, demonstrating the significant potential of these compounds in developing new antimicrobials (Gadakh et al., 2010).

properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c17-12-2-3-14(18)13(10-12)15-4-7-20(8-9-23-15)16(22)11-21-6-1-5-19-21/h1-3,5-6,10,15H,4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHVBOOIMPOFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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